molecular formula C17H22N2O2 B2937915 2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide CAS No. 1235001-08-7

2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide

Cat. No.: B2937915
CAS No.: 1235001-08-7
M. Wt: 286.375
InChI Key: VXQMVOYMRYUQBR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide is an organic compound with the molecular formula C17H22N2O2. This compound features a quinoline moiety linked to a propanamide group through a propyl chain. The presence of the quinoline ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain, forming 3-(quinolin-8-yloxy)propanol.

    Amidation Reaction: Finally, the 3-(quinolin-8-yloxy)propanol is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides, potentially reducing the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The propanamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new quinoline-based compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-(8-quinolinyl)propanamide: A closely related compound with similar structural features but lacking the propyl chain.

    Quinoline Derivatives: A broad class of compounds with diverse biological activities, including antimalarial and antimicrobial agents.

Uniqueness

2,2-Dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide is unique due to the presence of both the quinoline ring and the propanamide group, which confer distinct chemical and biological properties. The propyl chain linking these two moieties allows for greater flexibility and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2-dimethyl-N-(3-quinolin-8-yloxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)16(20)19-11-6-12-21-14-9-4-7-13-8-5-10-18-15(13)14/h4-5,7-10H,6,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQMVOYMRYUQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCOC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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